Methyl 2-(2,4-difluorobenzyl)isonicotinate
Description
Methyl 2-(2,4-difluorobenzyl)isonicotinate is a fluorinated pyridine derivative with a benzyl substituent bearing fluorine atoms at the 2- and 4-positions. This compound is of interest in medicinal chemistry due to the role of fluorine atoms in modulating electronic properties, lipophilicity, and metabolic stability. Its structure combines a methyl isonicotinate core with a 2,4-difluorobenzyl group, making it a key candidate for comparative studies with analogs featuring variations in substituent type, position, or halogenation patterns.
Properties
IUPAC Name |
methyl 2-[(2,4-difluorophenyl)methyl]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c1-19-14(18)10-4-5-17-12(7-10)6-9-2-3-11(15)8-13(9)16/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCLOXZRCMUFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,4-difluorobenzyl)isonicotinate typically involves the esterification of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then reacted with 2,4-difluorobenzyl chloride under basic conditions to yield the final product.
Esterification: Isonicotinic acid is reacted with methanol in the presence of sulfuric acid to form methyl isonicotinate.
Alkylation: Methyl isonicotinate is then reacted with 2,4-difluorobenzyl chloride in the presence of a base such as sodium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,4-difluorobenzyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms in the benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 2-(2,4-difluorobenzyl)isonicotinic acid.
Reduction: Formation of 2-(2,4-difluorobenzyl)isonicotinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2,4-difluorobenzyl)isonicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(2,4-difluorobenzyl)isonicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through the inhibition or activation of these targets, leading to downstream biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Benzyl Derivatives
a. Methyl 2-(3,4-difluorophenyl)isonicotinate (CAS 1251849-58-7)
- Substituents : 3,4-Difluorophenyl group.
- Key Differences : Fluorine atoms at the 3- and 4-positions instead of 2- and 4-positions.
- Impact : Positional isomerism significantly affects electronic and steric interactions. Studies on benzyl-substituted analogs (e.g., compound 6e in ) indicate that 2,4-difluorobenzyl groups are optimal for biological activity compared to 4-chloro or 2,4-dichloro substitutions, which reduce potency .
b. TAK-385 (1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino) methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d] pyrimidin-6-yl] phenyl}-3-methoxyurea)
Pyridine Derivatives with Alternative Substituents
a. Methyl 2-(trifluoromethyl)isonicotinate (CAS 588702-68-5)
- Substituents : Trifluoromethyl (-CF₃) group.
- Molecular Weight : 205.13 g/mol vs. ~255 g/mol (estimated for Methyl 2-(2,4-difluorobenzyl)isonicotinate).
- This contrasts with the 2,4-difluorobenzyl group, which balances lipophilicity and steric bulk .
b. Methyl 2-(difluoromethyl)-6-methoxyisonicotinate (CAS 1256807-01-8)
- Substituents : Difluoromethyl (-CF₂H) and methoxy (-OCH₃) groups.
- Key Differences: The methoxy group introduces hydrogen-bonding capacity, improving solubility.
Thiazole-Substituted Analogs ()
Compounds such as Methyl 2-(2-aminothiazol-4-yl)isonicotinate (17) and Methyl 2-(2-benzamidothiazol-4-yl)isonicotinate (18) feature thiazole rings instead of benzyl groups.
- Synthesis : These derivatives are synthesized via acylation and condensation, yielding compounds with varied electronic profiles.
- Activity : Thiazole-substituted analogs may exhibit distinct biological activities due to the heterocycle’s ability to engage in π-π stacking or hydrogen bonding, unlike the hydrophobic 2,4-difluorobenzyl group .
Comparative Data Table
Key Research Findings
- Halogen Position Sensitivity : Fluorine at the 2- and 4-positions on benzyl groups maximizes activity, as seen in compound 6e .
- Metabolic Stability : Fluorinated benzyl groups (e.g., 2,6-difluoro in TAK-385) reduce cytochrome P450 interactions, a critical factor in drug design .
- Structural Flexibility : Thiazole and trifluoromethyl substitutions offer alternative strategies for tuning electronic and solubility profiles .
Biological Activity
Methyl 2-(2,4-difluorobenzyl)isonicotinate is a synthetic compound belonging to the class of isonicotinate derivatives. Its structure includes a methyl ester group attached to an isonicotinic acid backbone, with a difluorobenzyl substituent that significantly influences its biological activity. The presence of fluorine atoms enhances lipophilicity and potential interactions with biological targets, making it a candidate for various medicinal applications.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The compound acts as an inhibitor or activator of these molecular targets, leading to various downstream biological responses. This mechanism is crucial in applications related to neurological and inflammatory conditions, as well as in biochemical assays to study enzyme interactions.
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits inhibitory effects against certain pathogenic microorganisms. The difluorobenzyl group enhances its binding affinity to microbial enzymes, potentially disrupting metabolic pathways critical for microbial survival.
- Antifibrotic Potential : Research indicates that compounds similar to this compound can inhibit collagen synthesis in hepatic stellate cells (HSCs). This effect is measured using assays such as Picro-Sirius red staining and ELISA for COL1A1 protein expression . The compound's ability to reduce collagen deposition suggests its potential as an antifibrotic agent.
- Neuroprotective Effects : The compound has been explored for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its mechanism involves modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Case Studies
- Case Study 1 : A study evaluated the antifibrotic activity of this compound analogs in HSC-T6 cells. The results demonstrated significant inhibition of COL1A1 expression, indicating reduced collagen synthesis and potential therapeutic benefits in liver fibrosis .
- Case Study 2 : In vitro studies on antimicrobial activity showed that this compound effectively inhibited the growth of specific bacterial strains. The IC50 values indicated a promising therapeutic window for further development against bacterial infections.
Research Findings
The following table summarizes key findings related to the biological activity of this compound:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
